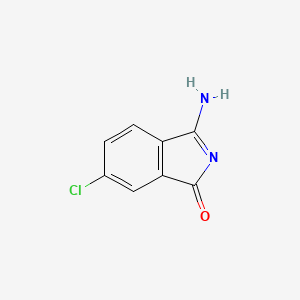

3-Amino-6-chloroisoindol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-Amino-6-chloroisoindol-1-one could potentially involve a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Chemical Reactions Analysis

Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index .Scientific Research Applications

Substituted 2-Thiohydantoins Synthesis 3-Amino-6-chloroisoindol-1-one derivatives are utilized in the synthesis of substituted 2-thiohydantoins, compounds with a broad range of biological activities like anticonvulsant, antiarrhythmic, antimuscarinic, antineuralgic, and anticancer properties. These derivatives are also pivotal in organic synthesis, especially as starting materials for preparing synthetic intermediates with diverse applications in therapeutics, fungicides, herbicides, and polypeptide and protein sequence analysis (Sundaram et al., 2007).

Antimicrobial Agent Development Compounds synthesized from this compound, like the 2-Pyridone quinoline hybrids, have been reported to possess significant antibacterial and antifungal activities, offering potential for the development of new antimicrobial agents. The presence of certain functional groups and structural characteristics in these compounds plays a crucial role in enhancing their antibacterial and antifungal properties (Desai et al., 2021).

Synthesis of Oxindolylpyrrolo[2,3-d]pyrimidines The molecule is also a part of synthetic processes leading to novel compounds like oxindolylpyrrolo[2,3-d]pyrimidines. These compounds have shown a range of antimicrobial activities in vitro, demonstrating the molecule's role in creating potentially valuable pharmaceutical agents (Rad‐Moghadam & Azimi, 2012).

Dipeptide Mimic Synthesis Enantiopure derivatives of this compound are employed in synthesizing dipeptide mimics. These mimics are significant due to their constrained structure, mimicking the dipeptide structure and offering potential applications in understanding peptide conformation-activity relationships (Rao et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 3-amino-6-chloroisoindol-1-one, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action generally reflects the key and obligatory steps through which a chemical interacts with the organism and the organism’s response . For indole derivatives, this often involves interactions with various receptors, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific biological activity being exerted.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects can be expected to be diverse and dependent on the specific biological activity being exerted .

Properties

IUPAC Name |

3-amino-6-chloroisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-4-1-2-5-6(3-4)8(12)11-7(5)10/h1-3H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLICXIFDRLZSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)N=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2631249.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2631250.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631252.png)

![N'-[(4-chlorophenyl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2631253.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2631258.png)

![Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate](/img/structure/B2631262.png)

![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine](/img/structure/B2631265.png)

![2-(2,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2631268.png)

![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)